molecular formula C11H6OS2 B12647972 7H-Thieno(3,2-g)(1)benzothiopyran-7-one CAS No. 143810-44-0

7H-Thieno(3,2-g)(1)benzothiopyran-7-one

Cat. No.: B12647972
CAS No.: 143810-44-0
M. Wt: 218.3 g/mol
InChI Key: KVWFIVFAOCOEGH-UHFFFAOYSA-N
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Description

7H-Thieno(3,2-g)(1)benzothiopyran-7-one is a heterocyclic compound that features a fused ring system containing both sulfur and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Thieno(3,2-g)(1)benzothiopyran-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-formyl-4H-thieno2,3-bbenzothiopyran-4-one with different heterocyclic amines to form Schiff’s bases, which are then cyclized to yield the desired compound . The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

7H-Thieno(3,2-g)(1)benzothiopyran-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms within the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced properties .

Scientific Research Applications

Mechanism of Action

The mechanism by which 7H-Thieno(3,2-g)(1)benzothiopyran-7-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of sulfur and oxygen atoms within the fused ring system. This structure imparts distinct electronic and steric properties, making it a versatile compound for various chemical transformations and applications .

Properties

CAS No.

143810-44-0

Molecular Formula

C11H6OS2

Molecular Weight

218.3 g/mol

IUPAC Name

thieno[3,2-g]thiochromen-7-one

InChI

InChI=1S/C11H6OS2/c12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11/h1-6H

InChI Key

KVWFIVFAOCOEGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)SC2=CC3=C(C=CS3)C=C21

Origin of Product

United States

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